11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the diethylamino group: This step usually involves nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the aromatic rings or the diazepin core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include:
Neuroreceptors: The compound may bind to and modulate the activity of certain neuroreceptors, influencing neurological function.
Enzymes: It could inhibit or activate specific enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The unique combination of the diethylamino and methoxy groups in 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one distinguishes it from similar compounds. This specific structure may confer unique pharmacological properties and reactivity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H33N3O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H33N3O2/c1-4-33(5-2)23-15-13-20(14-16-23)30-29-27(31-25-11-6-7-12-26(25)32-30)18-22(19-28(29)34)21-9-8-10-24(17-21)35-3/h6-17,22,30-32H,4-5,18-19H2,1-3H3 |
InChI Key |
AVJRABXGGVIUID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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